molecular formula C12H22N4O B1492551 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine CAS No. 2098131-72-5

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine

Cat. No.: B1492551
CAS No.: 2098131-72-5
M. Wt: 238.33 g/mol
InChI Key: VXPYSAYKASKIFM-UHFFFAOYSA-N
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Description

6-(2-Aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2-aminoethoxy group at position 6, a methyl group at position 2, and a butyl-dimethylamine moiety at position 2.

The synthesis of such compounds often involves nucleophilic substitution or condensation reactions under solvent-free or green chemistry conditions, as seen in related pyrimidine derivatives . Its CAS number, 2098034-03-6, indicates commercial availability for research purposes .

Properties

IUPAC Name

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-4-5-7-16(3)11-9-12(17-8-6-13)15-10(2)14-11/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPYSAYKASKIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC(=NC(=N1)C)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Representative Procedure (from CN110818643A):

Step Reagents & Conditions Details Yield & Purity
1 Dimethyl malonate + dimethylmethylidene guanidine hydrochloride in methanol Heated at 50-55 °C, dropwise addition of sodium methoxide in methanol over 2 hrs, reflux at 60-65 °C for 4 hrs Formation of intermediate
2 Transfer to pressure kettle with dimethyl carbonate Stirring at 90-95 °C, 0.4-0.6 MPa for 5 hrs Cyclization step
3 Hydrolysis with HCl and neutralization with NaOH Stirring at 40-45 °C for 4 hrs, extraction with dichloromethane 91.3% yield, 99.6% purity

This stepwise approach enables efficient formation of the pyrimidine ring with methoxy groups at positions 4 and 6, which can be later substituted with aminoethoxy groups.

N-Butyl and N-Methyl Substitutions on the Amino Groups

The N-butyl and N-methyl substitutions on the pyrimidin-4-amine nitrogen can be achieved via:

  • Alkylation of the amino group using alkyl halides (e.g., butyl bromide) under basic conditions.
  • Controlled mono- or di-alkylation can be achieved by stoichiometry and reaction time.

This step is typically performed after the pyrimidine core and aminoethoxy group are installed to avoid side reactions.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield / Notes
1 Pyrimidine ring synthesis Malonic diester + methyleneguanidine salt Sodium methoxide in methanol, reflux, pressure kettle with dimethyl carbonate 2-amino-4,6-dimethoxypyrimidine ~90% yield, high purity
2 Nucleophilic substitution 2-amino-4,6-dimethoxypyrimidine 2-aminoethanol, base, heat in DMF/DMSO 6-(2-aminoethoxy)-2-amino-4-methoxypyrimidine Expected high yield (literature analogs)
3 N-alkylation Aminopyrimidine intermediate Butyl bromide, methyl iodide, base (e.g., K2CO3) This compound Controlled alkylation

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s key structural features can be compared to other pyrimidin-4-amine derivatives (Table 1). Variations in substituents influence physicochemical properties, reactivity, and bioactivity.

Table 1: Structural Comparison of Pyrimidin-4-amine Derivatives

Compound Name Substituents (Position) Molecular Formula CAS Number Key Features Reference
6-(2-Aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine 6: 2-aminoethoxy; 2: methyl; 4: N-butyl-N-methyl C₁₃H₂₅N₅O 2098034-03-6 Flexible N-alkyl chain, hydrogen bonding potential
6-(2-Aminoethoxy)-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine 6: 2-aminoethoxy; 4: N-(2-methoxyethyl)-N-methyl C₁₁H₂₀N₄O₂ 2098142-02-8 Ether-containing N-substituent, enhanced solubility
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine 2: 4-nitrophenyl; 4: benzyl; 6: phenyl C₂₃H₁₈N₄O₂ 5739-56-0 Aromatic bulk, nitro group for electronic effects
2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine 2: chloro; 4: N,N-dimethyl; 5: phenyl C₁₂H₁₂ClN₃ 338960-34-2 Halogen substitution, planar structure

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding and π-π Interactions: Analogs like 5-[(4-ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine exhibit N–H⋯N and C–H⋯O hydrogen bonds, forming dimeric or chain structures. These interactions enhance crystallinity and stability .
  • Solubility: The 2-aminoethoxy group in this compound may improve water solubility compared to halogenated derivatives (e.g., 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine) .
  • Hazard Profile: The 2-aminoethoxy moiety is associated with moderate hazards (e.g., skin/eye irritation), as observed in structurally related compounds like 2-(2-aminoethoxy)ethanol .

Biological Activity

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine is a chemical compound notable for its unique pyrimidine structure, which includes an aminoethoxy group and a butyl chain. Its molecular formula is C13H20N4OC_{13}H_{20}N_4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Structural Characteristics

The compound's structure is crucial in determining its biological activity. The combination of the pyrimidine core with both an aminoethoxy and a butyl group enhances its interaction with biological systems compared to simpler analogs. The following table summarizes some structural features and their implications:

Feature Description
Pyrimidine Core Provides a framework for biological interactions
Aminoethoxy Group Enhances solubility and potential receptor binding
Butyl Chain Increases lipophilicity, aiding membrane penetration

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. The compound's structural features suggest several potential mechanisms of action:

  • Receptor Interaction : The aminoethoxy group may facilitate binding to various receptors, influencing cellular signaling pathways.
  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
  • Antioxidant Properties : Initial assessments suggest that it may exhibit antioxidant activity, protecting cells from oxidative stress.

Case Studies and Research Findings

Research has begun to explore the pharmacological potential of this compound:

  • Study on Antiproliferative Effects : A study assessed the antiproliferative effects of this compound on cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Pharmacokinetics : Preliminary pharmacokinetic studies have shown favorable absorption characteristics, with a half-life suggesting potential for therapeutic use.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-AminoethanolSimple amineLimited biological activity
ButylamineStraight-chain amineMinimal receptor interaction
N,N-DimethylpyrimidinaminePyrimidine derivativeModerate enzyme inhibition

The comparison illustrates that while structurally similar compounds exist, none exhibit the same combination of functional groups that enhance biological activity as seen in this compound.

Q & A

Q. What are the optimal synthetic routes for 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. For pyrimidine derivatives, a common approach is reacting halogenated pyrimidine precursors (e.g., 6-chloropyrimidin-4-amine) with aminoethoxy or alkylamine groups under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile . Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher yields at elevated temperatures due to faster kinetics
SolventDMF or acetonitrileEnhances nucleophilicity of amine groups
Reaction Time12–24 hoursProlonged time ensures complete substitution
CatalystKI (for SN2 reactions)Facilitates halide displacement

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to isolate the target compound. Contradictions in yield reports (e.g., 45% vs. 70%) may arise from trace moisture or incomplete precursor activation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • δ 1.2–1.5 ppm (triplet, butyl CH₃) .
    • δ 3.4–3.6 ppm (quartet, aminoethoxy CH₂) .
    • δ 6.2–6.5 ppm (singlet, pyrimidine H-5) .
  • IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N pyrimidine ring) confirm functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (calculated: 268.34 g/mol). Fragmentation patterns (e.g., loss of butyl or aminoethoxy groups) validate substituents .

Discrepancies in spectral data may arise from tautomerism in the pyrimidine ring or solvent effects during analysis .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer: Store at –20°C under inert gas (argon) in amber glass vials to prevent:

  • Hydrolysis of the aminoethoxy group (sensitive to moisture).
  • Oxidative degradation (due to air exposure).
  • Photodegradation (UV-sensitive pyrimidine core) .

Stability studies using HPLC or TLC every 3–6 months are advised to monitor purity.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity in biological systems?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) model:

  • Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites (e.g., pyrimidine N1 for hydrogen bonding) .
  • Frontier Molecular Orbitals : Predict redox behavior (HOMO-LUMO gap ~5.2 eV suggests moderate reactivity) .
  • Binding Affinity : Docking simulations with target proteins (e.g., kinases) assess interactions at the aminoethoxy and butyl groups.

Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) resolves contradictions between computational and empirical binding data .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., sulfonate) to the butyl chain to improve aqueous solubility (logP target: 1.5–2.5) .
  • Prodrug Design : Mask the amino group with acetyl or tert-butyloxycarbonyl (Boc) protections to enhance metabolic stability .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to increase plasma half-life .

Pharmacokinetic studies in rodent models (e.g., IV/PO administration) compare bioavailability (AUC₀–24) of derivatives.

Q. How do structural modifications influence its antimicrobial activity?

Methodological Answer: A SAR (Structure-Activity Relationship) study might include:

  • Variation of Alkyl Chains : Replace butyl with cyclopropyl to enhance membrane penetration (MIC reduction from 32 µg/mL to 8 µg/mL against E. coli) .
  • Aminoethoxy Substitution : Replace with morpholinoethoxy to reduce cytotoxicity (IC₅₀ from 12 µM to 45 µM in HEK293 cells) .
  • Pyrimidine Methylation : 2,6-Dimethyl groups improve binding to bacterial dihydrofolate reductase (Ki = 0.8 nM) .

Contradictions in MIC values may arise from efflux pump activity in Gram-negative bacteria, requiring efflux inhibitors (e.g., PAβN) in assays .

Q. What computational and experimental methods resolve spectral data contradictions (e.g., unexpected NMR splits)?

Methodological Answer:

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotational barriers (e.g., restricted aminoethoxy rotation at <–40°C) .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., enamine vs. imine configurations) with <0.01 Å resolution structures .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., pyrimidine H-5 coupling with methyl groups) .

Q. How is the compound’s metabolic fate characterized in hepatocyte models?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Monitor metabolites via LC-HRMS:
    • Major Pathway: N-dealkylation of the butyl group (m/z 268 → 212) .
    • Minor Pathway: Oxidative cleavage of the aminoethoxy chain (m/z 268 → 180) .
  • CYP450 Inhibition Assays : Identify metabolizing enzymes (e.g., CYP3A4) using fluorescent probes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine

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